molecular formula C9H11BBrFO3 B1284248 3-Bromo-5-fluoro-2-propoxyphenylboronic acid CAS No. 868272-84-8

3-Bromo-5-fluoro-2-propoxyphenylboronic acid

Cat. No. B1284248
M. Wt: 276.9 g/mol
InChI Key: XOBLNJQYFCQQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3-Bromo-5-fluoro-2-propoxyphenylboronic acid, is a boronic acid derivative characterized by the presence of bromo, fluoro, and propoxy substituents on the phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds. Although the provided papers do not directly discuss the synthesis or properties of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid, they do provide insights into the preparation and reactivity of related arylboronic acids and halogenated compounds, which can be informative for understanding the behavior of the compound .

Synthesis Analysis

The synthesis of arylboronic acids often involves the use of halogenated precursors. For instance, the preparation of 3-pyridylboronic acid from 3-bromopyridine involves a lithium-halogen exchange followed by an "in situ quench" . This method could potentially be adapted for the synthesis of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid by starting with an appropriately substituted bromo-fluoro-aryl halide. Additionally, the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile through a Grignard reaction, followed by protection and substitution steps, indicates the feasibility of introducing boronic acid groups into halogenated aromatic compounds .

Molecular Structure Analysis

The molecular structure of arylboronic acids is influenced by the substituents on the aromatic ring. The presence of electron-withdrawing groups, such as bromo and fluoro, can affect the reactivity of the boronic acid. While the papers do not provide specific details on the molecular structure of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid, they do suggest that the electronic properties of the substituents can play a significant role in the compound's reactivity and stability .

Chemical Reactions Analysis

Arylboronic acids are known to participate in various chemical reactions, including Suzuki coupling, which is a palladium-catalyzed cross-coupling reaction. The papers describe the chemoselective functionalization of halogenated pyridines, which could be relevant to the reactivity of halogenated arylboronic acids . For example, the selective substitution of halogen groups under different conditions could be applied to modify the substituents on the arylboronic acid framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids are influenced by their substituents. The papers do not directly discuss the properties of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid, but they do mention the use of halogenated compounds as reagents in analytical chemistry, which suggests their stability and reactivity under various conditions . The fluorogenic properties of some brominated compounds also highlight the potential for these types of molecules to be used in detection and analysis .

Scientific Research Applications

  • Scientific Field: Organic Synthesis

    • Application Summary : “3-Bromo-5-fluoro-2-propoxyphenylboronic acid” is a valuable building block in organic synthesis. It’s particularly used in the Suzuki-Miyaura coupling reaction, which is a type of palladium-catalyzed cross coupling reaction. This reaction is used to synthesize biaryl compounds, which are common motifs in organic compounds including pharmaceuticals and polymers.
  • Scientific Field: Drug Design and Delivery

    • Application Summary : Boronic acids and their esters, such as “3-Bromo-5-fluoro-2-propoxyphenylboronic acid”, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy , a type of cancer treatment that allows for the targeted destruction of cancer cells.
    • Results or Outcomes : The use of boronic acids and their esters in neutron capture therapy allows for targeted cancer treatment, potentially reducing side effects and improving patient outcomes .
  • Scientific Field: Catalytic Protodeboronation
    • Application Summary : “3-Bromo-5-fluoro-2-propoxyphenylboronic acid” can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes , a valuable but previously unknown transformation.
    • Methods of Application : The catalytic protodeboronation involves the use of a radical approach to remove the boron group from 1°, 2° and 3° alkyl boronic esters . This is paired with a Matteson–CH2–homologation, allowing for the formal anti-Markovnikov alkene hydromethylation .
    • Results or Outcomes : The hydromethylation sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • Scientific Field: Material Science
    • Application Summary : Boronic acids, such as “3-Bromo-5-fluoro-2-propoxyphenylboronic acid”, can be used in the development of new materials . They can form covalent bonds with diols and amines, which makes them useful in the creation of complex structures like polymers and networks .
    • Methods of Application : The boronic acid can react with diols or amines to form boronic esters or boronate complexes, respectively. These reactions can be used to crosslink polymers or to functionalize surfaces .
    • Results or Outcomes : The use of boronic acids in material science can lead to the development of new materials with unique properties, such as responsiveness to stimuli or the ability to self-heal .

properties

IUPAC Name

(3-bromo-5-fluoro-2-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BBrFO3/c1-2-3-15-9-7(10(13)14)4-6(12)5-8(9)11/h4-5,13-14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBLNJQYFCQQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCCC)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584287
Record name (3-Bromo-5-fluoro-2-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoro-2-propoxyphenylboronic acid

CAS RN

868272-84-8
Record name (3-Bromo-5-fluoro-2-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.